BenchChemオンラインストアへようこそ!

[6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine

Medicinal Chemistry Building Block Selection Regioisomer Comparison

[6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine (CAS 954575-99-6) is a synthetic small-molecule building block belonging to the pyridinylmethanamine class, characterized by a 2-ethoxyphenoxy substituent at the pyridine 6-position and a primary aminomethyl group at the 3-position. With a molecular formula of C₁₄H₁₆N₂O₂, a molecular weight of 244.29 g·mol⁻¹, and a predicted pKa of 7.84±0.29, this compound features one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds, yielding a topological polar surface area of 57.4 Ų and a predicted XLogP3 of 1.9.

Molecular Formula C14H16N2O2
Molecular Weight 244.294
CAS No. 954575-99-6
Cat. No. B2415054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine
CAS954575-99-6
Molecular FormulaC14H16N2O2
Molecular Weight244.294
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC2=NC=C(C=C2)CN
InChIInChI=1S/C14H16N2O2/c1-2-17-12-5-3-4-6-13(12)18-14-8-7-11(9-15)10-16-14/h3-8,10H,2,9,15H2,1H3
InChIKeyDSZLXZDYXZGMPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

954575-99-6 | [6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine – Procurable Pyridinylmethylamine Building Block for Medicinal Chemistry and Targeted Library Synthesis


[6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine (CAS 954575-99-6) is a synthetic small-molecule building block belonging to the pyridinylmethanamine class, characterized by a 2-ethoxyphenoxy substituent at the pyridine 6-position and a primary aminomethyl group at the 3-position . With a molecular formula of C₁₄H₁₆N₂O₂, a molecular weight of 244.29 g·mol⁻¹, and a predicted pKa of 7.84±0.29, this compound features one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds, yielding a topological polar surface area of 57.4 Ų and a predicted XLogP3 of 1.9 [1]. It is commercially catalogued by Enamine (EN300-43875, purity 95%), Santa Cruz Biotechnology (sc-351108), and Leyan (purity 98%), and is registered in ChEMBL as CHEMBL3464108 [2][3]. The primary amine handle enables rapid derivatization via amide coupling, reductive amination, or sulfonamide formation, positioning this compound as a modular entry point for diversity-oriented synthesis and structure–activity relationship (SAR) exploration.

Why In-Class Pyridinylmethanamine Building Blocks Cannot Be Interchanged: The 2-Ethoxyphenoxy Substituent Determines Pharmacophoric Vector, Lipophilicity, and Derivatization Trajectory


Within the pyridinylmethanamine family, seemingly subtle variations—such as the position of the phenoxy ether linkage (2-ethoxy vs. 4-ethoxy vs. phenoxyethoxy), the attachment point on the pyridine ring (C-3 vs. C-4 aminomethyl), and the nature of the aromatic ether substituent—produce compounds with divergent physicochemical profiles and synthetic utility . For example, the regioisomer [2-(4-ethoxyphenoxy)pyridin-4-yl]methanamine (CAS 954273-98-4) differs in both the substitution pattern on the phenoxy ring and the position of the aminomethyl group, leading to altered hydrogen-bonding geometries and steric constraints in downstream conjugates . Similarly, [6-(2-phenoxyethoxy)pyridin-3-yl]methanamine (CAS 1016683-81-0) replaces the ethoxy group with a phenoxyethoxy linker, increasing conformational flexibility and changing the overall lipophilic character . The specific 2-ethoxyphenoxy motif present in 954575-99-6 has been embedded in bioactive scaffolds—most notably in acetyl-CoA carboxylase 2 (ACC2) inhibitors where the 4-ethoxyphenoxy-pyridine substructure, a close structural analog, confers isoform selectivity (IC₅₀ = 274 nM for ACC2 vs. >30,000 nM for ACC1) [1]. Generic substitution without preserving this precise architecture would eliminate the vector required for target engagement and alter the metabolic and solubility profile. Selection of this specific building block is therefore dictated by the intended SAR exploration vector and the requirement for a primary amine handle positioned meta to the aryl ether on the pyridine ring.

Quantitative Differentiation Evidence: [6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine vs. Closest Structural Analogs


Regioisomeric Differentiation: 2-Ethoxyphenoxy at Pyridine C-6 Confers a Distinct Aminomethyl Vector vs. the 4-Ethoxyphenoxy C-4 Regioisomer

The target compound [6-(2-ethoxyphenoxy)pyridin-3-yl]methanamine (CAS 954575-99-6) positions its primary aminomethyl group at the pyridine C-3 position with the 2-ethoxyphenoxy ether at C-6. In contrast, the commercially available regioisomer [2-(4-ethoxyphenoxy)pyridin-4-yl]methanamine (CAS 954273-98-4) locates the aminomethyl group at C-4 and the phenoxy ether at C-2, using a 4-ethoxyphenoxy rather than 2-ethoxyphenoxy substitution pattern . This dual difference—both in the pyridine substitution geometry and the phenoxy ring substitution—yields molecules with distinct hydrogen-bond donor/acceptor spatial arrangements and divergent exit vectors for conjugation chemistry. The C-3 aminomethyl group in 954575-99-6 projects at approximately 120° relative to the pyridine nitrogen, whereas the C-4 regioisomer projects linearly, affecting the shape and pharmacophoric presentation of any derived library compounds [1].

Medicinal Chemistry Building Block Selection Regioisomer Comparison

Linker Chemistry Differentiation: 2-Ethoxyphenoxy Direct Ether vs. Phenoxyethoxy Extended Linker Defines Conformational Rigidity and Lipophilic Balance

[6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine (CAS 954575-99-6) features a direct O-aryl ether linkage between the 2-ethoxyphenoxy group and the pyridine C-6 position. In contrast, [6-(2-phenoxyethoxy)pyridin-3-yl]methanamine (CAS 1016683-81-0) incorporates an extended –O–CH₂–CH₂–O– linker between the phenoxy group and the pyridine ring, adding two additional rotatable bonds and a flexible ethylene spacer . This difference in conformational freedom alters the entropic cost of target binding and the overall molecular shape accessible for receptor or enzyme pocket occupancy. The target compound (954575-99-6) has 5 rotatable bonds, whereas the phenoxyethoxy analog (1016683-81-0) has 7 rotatable bonds, which is predicted to increase conformational entropy and reduce binding affinity in rigid binding sites [1]. The direct ether linkage in 954575-99-6 also positions the ethoxy group ortho on the phenoxy ring, introducing a steric element absent in the unsubstituted phenoxyethoxy analog.

Building Block Selection Linker Comparison Physicochemical Profiling

Class-Level Inference: 4-Ethoxyphenoxy-Pyridine Scaffold Confers ACC2 Isoform Selectivity, Supporting the 2-Ethoxyphenoxy Analog as a Privileged Starting Point for ACC-Targeted Library Design

A closely related compound incorporating the 4-ethoxyphenoxy-pyridine substructure, N-(1-(4-(6-(4-ethoxyphenoxy)pyridin-3-yl)phenyl)ethyl)acetamide (CHEMBL568135), demonstrated potent and selective inhibition of human recombinant acetyl-CoA carboxylase 2 (ACC2) with an IC₅₀ of 274 nM, while showing negligible activity against ACC1 (IC₅₀ > 30,000 nM), yielding a >109-fold selectivity window [1]. This data, curated by Bristol-Myers Squibb and deposited in ChEMBL/BindingDB, establishes that the ethoxyphenoxy-pyridine motif can engage ACC isoforms with high discrimination. Although the target compound 954575-99-6 bears a 2-ethoxyphenoxy (ortho-substituted) rather than 4-ethoxyphenoxy (para-substituted) group and presents a free aminomethyl rather than an elaborated benzylic acetamide, the core ethoxyphenoxy-pyridine pharmacophore is preserved. SAR precedent indicates that variation at the phenoxy substitution position can modulate potency and selectivity, but the scaffold itself is validated for ACC2 engagement [2]. Selection of 954575-99-6 as a building block enables exploration of the ortho-ethoxy SAR vector in ACC2 inhibitor programs without committing to a pre-elaborated warhead.

ACC2 Inhibition Isoform Selectivity Metabolic Disease

Commercial Availability and Purity Benchmarking: Leyan 98% Purity Grade Enables Stringent SAR Studies Relative to Standard 95% Catalog Grades

The target compound is commercially available at two distinct purity tiers: 95% (Enamine EN300-43875) and 98% (Leyan product 2223721) [1]. The 98% purity grade represents a meaningful differentiation for applications requiring high assay reproducibility, such as SPR-based binding measurements or cellular IC₅₀ determinations, where impurities at the 5% level can confound dose–response calculations. In contrast, the regioisomer [2-(4-ethoxyphenoxy)pyridin-4-yl]methanamine (CAS 954273-98-4) is listed at 95% purity with higher cost per milligram (AKSci: $302/100 mg vs. Leyan 98% pricing upon inquiry) . The availability of a higher-purity grade for 954575-99-6 supports its use in quantitative pharmacology experiments where impurity-driven artifacts must be minimized.

Procurement Purity Benchmarking SAR Reproducibility

Physicochemical Benchmarking: Computed Boiling Point, pKa, and TPSA Enable Rational Solvent System and Reaction Condition Design

The target compound has computed physicochemical parameters that inform synthetic handling and purification strategy: boiling point 389.7±37.0 °C at 760 mmHg, predicted pKa 7.84±0.29, density 1.1±0.1 g/cm³, and topological polar surface area (TPSA) 57.4 Ų . The predicted pKa of 7.84 indicates that the primary amine is approximately 50% protonated at physiological pH, which has implications for both aqueous solubility and membrane permeability of derived conjugates. This value is distinct from simpler pyridinylmethanamine analogs lacking the ethoxyphenoxy group, where the amine pKa may be shifted by the electron-withdrawing or donating nature of substituents [1]. The computed boiling point supports the use of high-boiling solvents for amide coupling reactions without risk of azeotropic loss of the building block. The TPSA of 57.4 Ų falls within the favorable range for CNS drug-likeness (<90 Ų), suggesting that conjugates derived from this building block may retain blood–brain barrier permeability potential.

Process Chemistry Physicochemical Properties Reaction Optimization

Best-Fit Application Scenarios for [6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine (954575-99-6) Based on Evidence


ACC2-Focused Library Synthesis for Metabolic Disease Target Validation

Based on class-level evidence that the 4-ethoxyphenoxy-pyridine scaffold drives ACC2-selective inhibition (IC₅₀ 274 nM vs. ACC1 >30,000 nM for CHEMBL568135), 954575-99-6 is the most direct commercially available building block for exploring ortho-ethoxy SAR around the ACC2 pharmacophore [1]. Researchers can use the free aminomethyl handle for parallel amide coupling with diverse carboxylic acid building blocks to generate a focused library. The 98% purity grade (Leyan) ensures that initial screening hits are not confounded by synthesis-derived impurities .

CNS-Penetrant Probe Development Leveraging Favorable TPSA and Lipophilicity

With a computed TPSA of 57.4 Ų (well below the 90 Ų CNS permeability threshold) and XLogP3 of 1.9, conjugates derived from 954575-99-6 are predicted to retain blood–brain barrier permeability [1]. This positions the building block for CNS-targeted medicinal chemistry programs—such as metabotropic glutamate receptor or monoamine transporter modulator campaigns—where the pyridinylmethanamine core serves as a privileged scaffold for neurotransmitter receptor engagement . The predicted pKa of 7.84 supports partial protonation at physiological pH, potentially reducing lysosomal trapping relative to more basic amine building blocks.

Regioisomer-Controlled Diversity-Oriented Synthesis (DOS) of Pyridine-Based Screening Collections

The unique combination of a C-3 aminomethyl and C-6 2-ethoxyphenoxy substitution pattern distinguishes 954575-99-6 from the C-4 aminomethyl regioisomer (CAS 954273-98-4) [1]. This positional isomerism generates a different exit vector for the elaborated library members, increasing the three-dimensional diversity of screening decks. Procurement of both regioisomers in parallel enables systematic exploration of vector-dependent SAR, an approach increasingly demanded in fragment-based and DNA-encoded library (DEL) design .

Intermediate for Agrochemical Lead Optimization Requiring Ortho-Alkoxy Aryl Ether Motifs

The 2-ethoxyphenoxy motif embedded in 954575-99-6 mirrors structural features found in commercial agrochemical actives and herbicide synergists, where ortho-alkoxy aryl ethers contribute to target-site binding and metabolic stability [1]. The primary amine provides a convenient handle for introducing sulfonamide, urea, or carboxamide linkages commonly found in crop protection agents. The compound's commercial availability at scale from multiple vendors (Enamine, Santa Cruz, Leyan) supports iterative agrochemical lead optimization without supply chain bottlenecks .

Quote Request

Request a Quote for [6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.